
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.
作用機序
The mechanism of action of urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- may inhibit certain enzymes involved in cancer cell metabolism.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit certain enzymes involved in cancer cell metabolism. Additionally, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has several advantages when used in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, this compound has a high degree of purity, making it ideal for use in scientific research. However, there are also limitations to using urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- in lab experiments. It can be expensive to synthesize, and it may not be suitable for use in certain experiments due to its specific properties.
将来の方向性
There are several future directions for research related to urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- and its potential as an anti-cancer agent. Other potential areas of research include the development of new fluorescent probes for bioimaging and the exploration of the anti-inflammatory and antioxidant properties of this compound.
Conclusion:
In conclusion, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been studied for its potential as an anti-cancer agent. This compound has a unique mechanism of action and has several biochemical and physiological effects. While there are advantages to using urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- in lab experiments, there are also limitations. Future research in this area may focus on the development of new synthetic methods, further studies of the compound's mechanism of action, and the exploration of its potential for use in bioimaging and as an anti-inflammatory and antioxidant agent.
合成法
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- is synthesized using a multi-step process. The first step involves the synthesis of 4-chloro-1-naphthol, which is then reacted with 2-bromoethanol to form 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-2-imidazolidinone. The final step involves the reaction of 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)-2-imidazolidinone with urea to form the desired compound.
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of biologically active compounds. This compound has also been used in the synthesis of fluorescent probes that can be used for bioimaging. Additionally, urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- has been studied for its potential as an anti-cancer agent.
特性
CAS番号 |
102434-21-9 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-((4-chloro-1-naphthyl)methyl)- |
分子式 |
C14H14BrClN2O |
分子量 |
341.63 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[(4-chloronaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C14H14BrClN2O/c15-7-8-17-14(19)18-9-10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H,7-9H2,(H2,17,18,19) |
InChIキー |
PRJKCCJZFPPQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CNC(=O)NCCBr |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CNC(=O)NCCBr |
その他のCAS番号 |
102434-21-9 |
同義語 |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthalenemethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


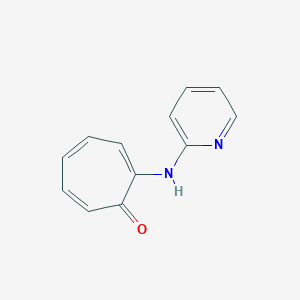
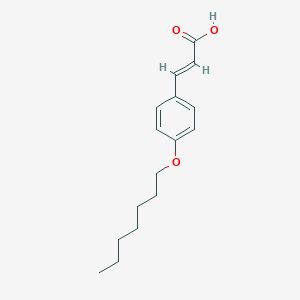
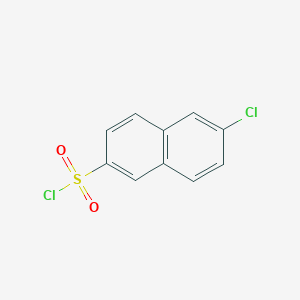
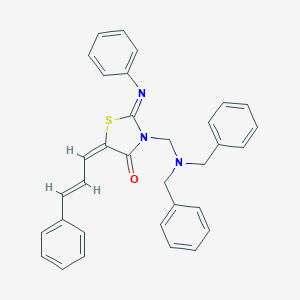
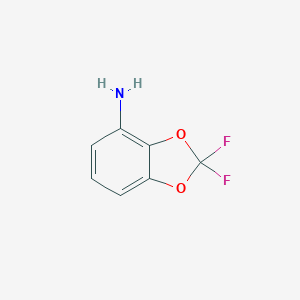

![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
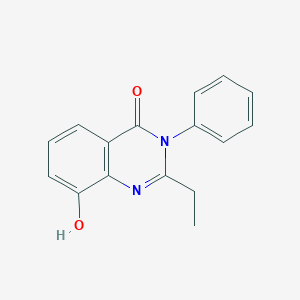
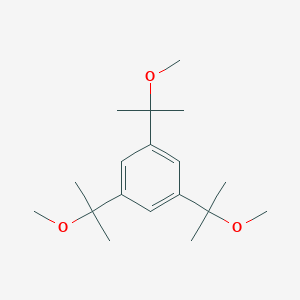

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)